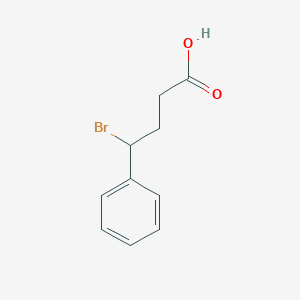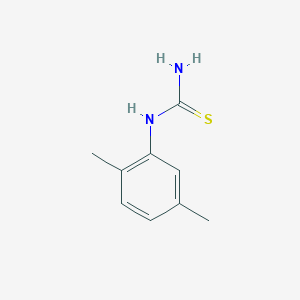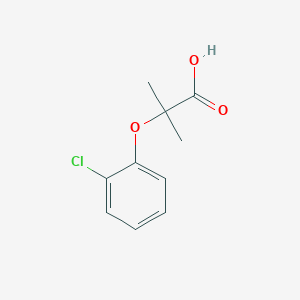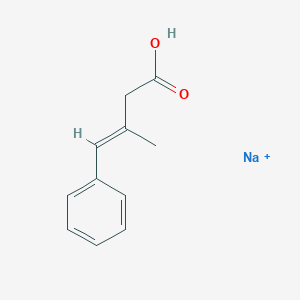
Sodium 3-methyl-4-phenyl-3-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-methyl-4-phenyl-3-butenoate (MPB) is a chemical compound that belongs to the family of butenoates. It is a white to off-white powder that is soluble in water. MPB is widely used in scientific research for its various applications in biochemistry and physiology.
Mécanisme D'action
The mechanism of action of Sodium 3-methyl-4-phenyl-3-butenoate is not fully understood. However, it is known to inhibit the activity of lipoxygenases, which are enzymes that catalyze the oxidation of polyunsaturated fatty acids. Sodium 3-methyl-4-phenyl-3-butenoate also inhibits the activity of cytochrome P450, which is an enzyme involved in the metabolism of drugs and other chemicals.
Effets Biochimiques Et Physiologiques
Sodium 3-methyl-4-phenyl-3-butenoate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have anti-inflammatory properties. Sodium 3-methyl-4-phenyl-3-butenoate has also been shown to reduce the levels of triglycerides and cholesterol in the blood. In addition, Sodium 3-methyl-4-phenyl-3-butenoate has been shown to protect against oxidative stress and to have a neuroprotective effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Sodium 3-methyl-4-phenyl-3-butenoate in lab experiments is that it is readily available and easy to synthesize. Sodium 3-methyl-4-phenyl-3-butenoate is also relatively inexpensive compared to other chemicals used in scientific research. However, one of the limitations of using Sodium 3-methyl-4-phenyl-3-butenoate is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving Sodium 3-methyl-4-phenyl-3-butenoate.
Orientations Futures
There are several future directions for research involving Sodium 3-methyl-4-phenyl-3-butenoate. One area of research is the development of new drugs based on the structure of Sodium 3-methyl-4-phenyl-3-butenoate. Another area of research is the investigation of the mechanism of action of Sodium 3-methyl-4-phenyl-3-butenoate and its effects on various biological processes. Additionally, the use of Sodium 3-methyl-4-phenyl-3-butenoate in the treatment of various diseases, such as cancer and neurodegenerative disorders, is an area of ongoing research.
Conclusion:
Sodium 3-methyl-4-phenyl-3-butenoate is a chemical compound that is widely used in scientific research for its various applications in biochemistry and physiology. Its synthesis method is simple and efficient, and it has been shown to have various biochemical and physiological effects. Sodium 3-methyl-4-phenyl-3-butenoate has both advantages and limitations for lab experiments, and there are several future directions for research involving Sodium 3-methyl-4-phenyl-3-butenoate.
Méthodes De Synthèse
The synthesis of Sodium 3-methyl-4-phenyl-3-butenoate involves the reaction of 3-methyl-4-phenylbutenoic acid with sodium hydroxide. The reaction takes place in water, and the product is obtained by filtration and drying. This method is simple and efficient, and it yields high-quality Sodium 3-methyl-4-phenyl-3-butenoate.
Applications De Recherche Scientifique
Sodium 3-methyl-4-phenyl-3-butenoate is widely used in scientific research for its various applications in biochemistry and physiology. It is used as a substrate for enzymes such as lipoxygenases, cytochrome P450, and glutathione S-transferases. Sodium 3-methyl-4-phenyl-3-butenoate is also used to study the metabolism of fatty acids and the biosynthesis of prostaglandins. In addition, Sodium 3-methyl-4-phenyl-3-butenoate is used to investigate the mechanism of action of various drugs and chemicals.
Propriétés
Numéro CAS |
19488-17-6 |
|---|---|
Nom du produit |
Sodium 3-methyl-4-phenyl-3-butenoate |
Formule moléculaire |
C11H12NaO2+ |
Poids moléculaire |
199.2 g/mol |
Nom IUPAC |
sodium;(E)-3-methyl-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C11H12O2.Na/c1-9(8-11(12)13)7-10-5-3-2-4-6-10;/h2-7H,8H2,1H3,(H,12,13);/q;+1/b9-7+; |
Clé InChI |
PQUXIHWTFMAFMT-BXTVWIJMSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/CC(=O)O.[Na+] |
SMILES |
CC(=CC1=CC=CC=C1)CC(=O)O.[Na+] |
SMILES canonique |
CC(=CC1=CC=CC=C1)CC(=O)O.[Na+] |
Autres numéros CAS |
19488-17-6 |
Numéros CAS associés |
6052-53-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



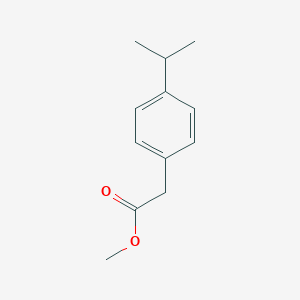
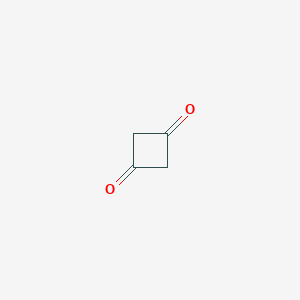
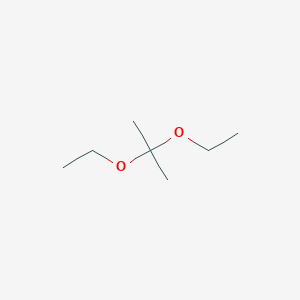
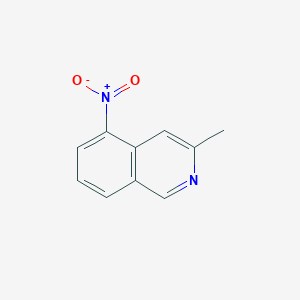
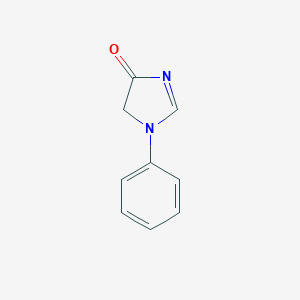
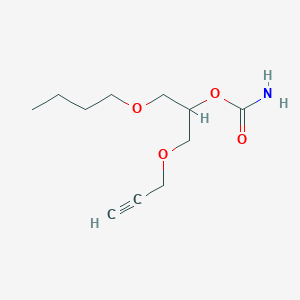
![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)

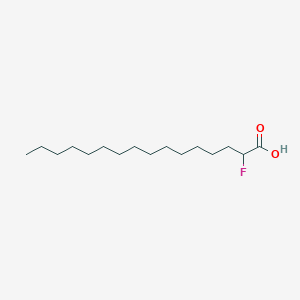
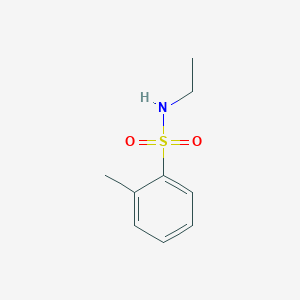
![2-Ethyl-5-methylbenzo[b]thiophene](/img/structure/B95034.png)
